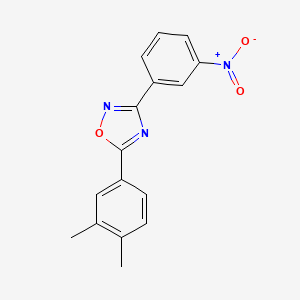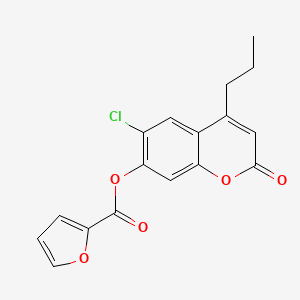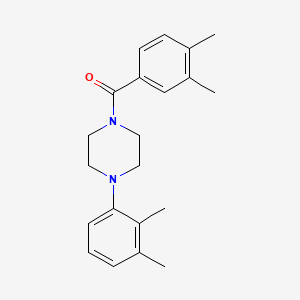![molecular formula C18H19FN2O3 B5699478 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks like fluorophenols or morpholines. For instance, Yang Man-li (2008) demonstrated the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as a primary compound, indicating a possible pathway for synthesizing related structures by substituting the cyanophenoxy group with a fluorophenoxy moiety (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex architecture designed for specific interactions, as seen in the work by Graham Smith & D. Lynch (2015), who studied the crystal structures and hydrogen bonding in morpholinium salts of phenoxyacetic acid analogues. These studies can shed light on the molecular conformation, crystal packing, and potential hydrogen-bonding patterns that could be expected in 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide (Graham Smith & D. Lynch, 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with acetamide groups and fluorophenoxy moieties can include nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of a fluorophenoxy group can influence the reactivity of the molecule, making it a candidate for further functionalization. The study by Zhang Da-yang (2004) on synthesizing related compounds suggests possible chemical transformations that could apply to the target molecule (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. Smith and Lynch's (2015) examination of morpholinium salts provides a basis for understanding how the morpholine and fluorophenoxy groups might influence the physical properties of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, especially in terms of solubility and crystal packing (Graham Smith & D. Lynch, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, can be inferred from studies on similar molecules. For instance, the work on N-halogeno compounds by R. Banks et al. (1996) highlights the potential for selective fluorination, which could be relevant for modifying the fluorophenoxy group to enhance the molecule's biological activity or interaction with specific receptors (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).
Mecanismo De Acción
Target of Action
AKOS001192155, also known as Z19734841 or 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a cell surface receptor that belongs to the immunoglobulin superfamily and is expressed on T cells and pro-B cells. VEGF is a signal protein produced by cells that stimulates the formation of blood vessels.
Mode of Action
This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By blocking these pathways, the compound can inhibit tumor growth and enhance the body’s immune response against the tumor.
Pharmacokinetics
It is known that the compound forms soluble complexes with vegf dimers, leading to over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability and a long half-life in the body.
Result of Action
The compound’s action results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . It also demonstrates statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGNJOKQPMVRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)




![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)